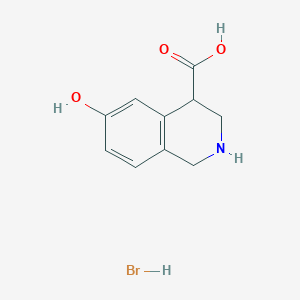
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide is a chemical compound belonging to the class of tetrahydroisoquinolines
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding isoquinoline derivatives. One common method involves the reduction of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
化学反応の分析
Types of Reactions: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and other chemical compounds.
Biology: The compound has shown potential biological activities, including antimicrobial and antiviral properties. It is being studied for its effects on various biological systems and its potential use in drug development.
Medicine: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide is being investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and other industrial products.
作用機序
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action may vary depending on the specific application and the biological context.
類似化合物との比較
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Tetrahydroisoquinoline
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Uniqueness: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide is unique in its structure and properties compared to similar compounds. Its hydroxyl group and carboxylic acid moiety contribute to its distinct chemical behavior and biological activity.
生物活性
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid; hydrobromide is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₁NO₃
- Molecular Weight : 193.20 g/mol
- CAS Number : 1782894-40-9
1. Neuroprotective Effects
Research indicates that THIQ derivatives exhibit neuroprotective properties. A study highlighted that certain THIQ compounds can prevent neuronal cell death and promote neurogenesis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
2. Antimicrobial Activity
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising antimicrobial activities against various pathogens. In vitro studies revealed that these compounds possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that they can inhibit bacterial growth effectively .
3. Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy, particularly for tumors resistant to conventional treatments .
The biological activities of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives are attributed to several mechanisms:
- Modulation of Neurotransmitter Systems : The compound influences dopamine and serotonin levels, which are critical in mood regulation and cognitive functions.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells.
- Inhibition of Enzymatic Pathways : Some studies suggest that it may inhibit specific enzymes involved in the proliferation of cancer cells and bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship of THIQ compounds indicates that modifications at specific positions on the isoquinoline ring significantly affect their biological activity. For instance, the presence of hydroxyl groups enhances neuroprotective effects while substituents at the carboxylic acid position can influence antimicrobial potency .
Case Studies
特性
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.BrH/c12-7-2-1-6-4-11-5-9(10(13)14)8(6)3-7;/h1-3,9,11-12H,4-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRGLGRBJNKASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C=CC(=C2)O)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













